Valopicitabine

Description

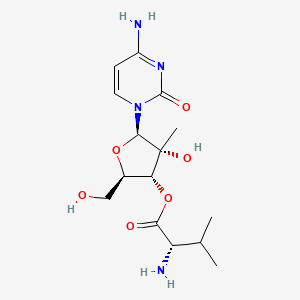

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O6/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22)/t8-,10+,11-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRCRTJYMVTEFS-ICGCPXGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214011 | |

| Record name | Valopicitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640281-90-9 | |

| Record name | Valopicitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640281-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valopicitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640281909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valopicitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valopicitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALOPICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2T0B5G94M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Valopicitabine: A Technical Chronicle of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valopicitabine (formerly known as NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine, investigated for its potential as an antiviral agent against the Hepatitis C virus (HCV). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the scientific journey of this compound, from its mechanism of action to its eventual discontinuation. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language are provided to illustrate critical pathways and workflows.

Discovery and Rationale

The discovery of this compound was driven by the need for potent, orally bioavailable direct-acting antivirals to treat chronic HCV infection. The parent nucleoside, 2'-C-methylcytidine, demonstrated promising inhibitory activity against the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. However, 2'-C-methylcytidine itself exhibited low oral bioavailability. To overcome this limitation, this compound was synthesized as a 3'-O-valinyl ester prodrug of 2'-C-methylcytidine, designed to enhance its absorption and systemic exposure following oral administration.[1][2]

Mechanism of Action

This compound is an inactive prodrug that, upon oral administration, is rapidly absorbed and metabolized to its active parent nucleoside, 2'-C-methylcytidine.[1][2][3] Inside the hepatocyte, 2'-C-methylcytidine undergoes a three-step phosphorylation cascade, catalyzed by host cell kinases, to form the active triphosphate metabolite, 2'-C-methylcytidine triphosphate. This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its incorporation into the nascent viral RNA chain leads to chain termination, thereby halting viral replication.[3][4]

Bioactivation Pathway

The intracellular conversion of this compound to its active triphosphate form is a critical step for its antiviral activity. The valine ester moiety is cleaved to release 2'-C-methylcytidine. This nucleoside is then sequentially phosphorylated by host kinases. The initial phosphorylation to the monophosphate is catalyzed by deoxycytidine kinase (dCK) and uridine-cytidine kinase 1 (UCK-1). Subsequent phosphorylations to the diphosphate and the active triphosphate are carried out by other cellular kinases, with the final step to the triphosphate being catalyzed by nucleoside diphosphate kinase (NDPK).[5]

Preclinical Development

In Vitro Antiviral Activity

This compound, through its active metabolite, demonstrated potent and selective inhibition of HCV replication in vitro. The antiviral activity was assessed using the HCV replicon system, a cell-based assay that mimics viral RNA replication.

| Parameter | HCV Genotype | Cell Line | Value | Reference |

| EC50 | 1b | Huh-7 | 1.5 µM | [3] |

| EC50 | 1b | Huh-7 | 7.45 µM | [3] |

| CC50 | - | Huh-7 | >100 µM | [3] |

| Ki (2'-C-methylcytidine-TP) | Wild-Type | - | 1.6 µM | [5] |

Note on EC50 Discrepancy: The differing EC50 values from the same source may reflect variations in experimental conditions or assay endpoints (e.g., duration of treatment).[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models were conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound and to assess its bioavailability as a prodrug.

| Species | Dose (Oral) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | tmax (h) | Oral Bioavailability (%) | Reference |

| Sprague-Dawley Rat | 100 mg/kg | 3.624 | 8.95 | 0.64 | 1 | - | [3] |

| Monkey | Not Specified | - | - | - | - | 84 | [6] |

Clinical Development

This compound progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral efficacy in humans.

Phase I Clinical Trials

Phase I studies in healthy volunteers established the initial safety and pharmacokinetic profile of this compound in humans. These studies confirmed that the prodrug was well-tolerated at initial doses and provided an oral bioavailability of approximately 68%.[6]

Phase II Clinical Trials

Phase II trials were designed to assess the antiviral activity of this compound, alone and in combination with pegylated interferon, in patients with chronic HCV infection.

Key Phase II Clinical Trials:

-

NCT00120835: A study in treatment-naive patients with chronic hepatitis C.[7]

-

NCT00120861: A randomized, Phase IIb clinical trial evaluating the safety and antiviral activity of this compound in combination with pegylated interferon alfa in treatment-naive patients with chronic hepatitis C.

-

NCT00395421: A study to evaluate the potential pharmacokinetic and pharmacodynamic interactions between this compound and ribavirin when administered in combination with pegylated interferon alfa-2a in treatment-naive patients.[8][9]

Summary of Phase IIa/IIb Clinical Trial Results (Treatment-Naive Patients):

| Treatment Arm | Duration | Mean HCV RNA Reduction (log10 IU/mL) | Key Findings | Reference |

| This compound + Peg-IFN | 4 weeks (800 mg dose) | ≥ 4 | Rapid and marked reduction in viral levels. | |

| This compound + Peg-IFN | 24 weeks (200 mg dose) | - | 68% of patients had HCV RNA < 20 IU/mL. |

Discontinuation of Development

Despite promising initial antiviral activity, the development of this compound was ultimately halted during Phase IIb trials due to dose-related gastrointestinal side effects. These adverse events were deemed to be a significant limiting factor for its long-term use in combination therapy.

Experimental Protocols

HCV Replicon Assay (Illustrative Protocol)

The in vitro antiviral activity of this compound was primarily determined using HCV replicon assays. Below is a generalized workflow for such an assay.

Methodology:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon containing a reporter gene (e.g., luciferase) are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound).

-

Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of HCV Replication:

-

Reporter Gene Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured, which is proportional to the level of HCV replication.

-

RT-qPCR: Total RNA is extracted, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction.

-

-

Cytotoxicity Assay: In parallel, the viability of the cells is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration of the compound.

-

Data Analysis: The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) are calculated from the dose-response curves.

NS5B Polymerase Inhibition Assay (Illustrative Protocol)

The direct inhibitory effect of the active triphosphate metabolite on the HCV NS5B polymerase is evaluated using an enzymatic assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a purified, recombinant HCV NS5B polymerase, a suitable RNA template and primer, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled rNTP), and the active triphosphate of the test compound (2'-C-methylcytidine triphosphate).

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or rNTPs and incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

-

Product Detection: The newly synthesized RNA product is captured (e.g., on a filter membrane) and the amount of incorporated labeled rNTP is quantified using a scintillation counter or fluorescence reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve of the inhibitor. The inhibition constant (Ki) can be determined through steady-state kinetic analysis.[5]

Conclusion

This compound represented a significant effort in the development of oral, direct-acting antiviral agents for the treatment of HCV. As a prodrug of 2'-C-methylcytidine, it effectively targeted the HCV NS5B polymerase and demonstrated potent antiviral activity in preclinical and early clinical studies. However, its development was ultimately halted due to dose-limiting gastrointestinal toxicity. The story of this compound's development provides valuable insights into the challenges of drug design, particularly the importance of balancing efficacy with a favorable safety and tolerability profile. The data and methodologies presented in this guide serve as a detailed technical resource for researchers in the field of antiviral drug discovery and development.

References

- 1. Synthesis and pharmacokinetics of this compound (NM283), an efficient prodrug of the potent anti-HCV agent 2'-C-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound When Administered Alone and in Combination With Interferon to Treatment-Naive Patients With Hepatitis C | MedPath [trial.medpath.com]

- 8. Study to Evaluate Drug-drug Interaction Between this compound and Ribavirin | MedPath [trial.medpath.com]

- 9. ClinConnect | Study to Evaluate Drug-drug Interaction Between [clinconnect.io]

Valopicitabine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the chemical structure, properties, and experimental protocols related to valopicitabine (NM-283).

This compound is a prodrug of 2'-C-methylcytidine, a nucleoside analog that was developed as a potential antiviral agent against the Hepatitis C virus (HCV). As a prodrug, this compound is designed to be converted into its active form within the body. The active metabolite, 2'-C-methylcytidine triphosphate, acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral replication.[1][2]

Chemical Structure and Identifiers

This compound is chemically designated as the 3'-O-L-valinyl ester of 2'-C-methylcytidine.[3][4] Its structure is characterized by a cytidine nucleoside modified with a methyl group at the 2' position of the ribose sugar and an L-valine ester at the 3' position. This ester linkage is designed to enhance the oral bioavailability of the parent compound, 2'-C-methylcytidine.[3]

| Identifier | Value |

| IUPAC Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate[2] |

| CAS Number | 640281-90-9[2] |

| PubChem CID | 6918726[2] |

| Molecular Formula | C15H24N4O6[2] |

| Molecular Weight | 356.37 g/mol [2] |

| SMILES | CC(C)--INVALID-LINK--O)N2C=CC(=NC2=O)N)CO">C@@HN[2] |

Physicochemical Properties

The physicochemical properties of this compound and its dihydrochloride salt are crucial for its formulation and delivery. The dihydrochloride salt form is noted to have enhanced water solubility.[5]

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa (predicted) | Strongest Acidic: 12.59, Strongest Basic: 7.48 | |

| Solubility | Data not available in mg/mL. The dihydrochloride salt is reported to have enhanced water solubility.[5] | MedChemExpress |

Pharmacological Properties

This compound's pharmacological activity is centered on its role as a prodrug that delivers the active antiviral agent, 2'-C-methylcytidine triphosphate, to inhibit HCV replication.

| Property | Description |

| Mechanism of Action | This compound is intracellularly converted to 2'-C-methylcytidine monophosphate, then diphosphate, and finally to the active triphosphate form. This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its incorporation into the growing viral RNA chain leads to chain termination, thus halting viral replication.[1][2] |

| Pharmacokinetics | As a prodrug, this compound was designed to have improved oral bioavailability compared to its parent compound, 2'-C-methylcytidine.[3] Pharmacokinetic studies in rats have been conducted, but detailed human pharmacokinetic data is limited due to the discontinuation of its clinical development.[5] |

| Clinical Development | This compound reached Phase IIb clinical trials for the treatment of chronic Hepatitis C. However, its development was halted due to gastrointestinal side effects.[1][2] |

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound has been described by Pierra et al. in the Journal of Medicinal Chemistry (2006, 49, 22, 6614–6620). The following is a summary of the key steps. For a detailed, step-by-step protocol, please refer to the original publication.

Figure 1. Synthetic workflow for this compound.

Methodology: The synthesis involves the protection of the 5'-hydroxyl and 4-amino groups of 2'-C-methylcytidine, followed by the esterification of the 3'-hydroxyl group with N-Boc-L-valine. Subsequent deprotection of the protecting groups and formation of the dihydrochloride salt yields this compound dihydrochloride.[3][4]

In Vitro Anti-HCV Activity Assessment: HCV Replicon Assay

The anti-HCV activity of this compound can be determined using a cell-based HCV replicon assay. This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that contains a subgenomic HCV replicon expressing a reporter gene, such as luciferase.[6][7][8]

Figure 2. Workflow for HCV replicon assay.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon expressing Renilla luciferase are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and the effect of the compound to take place.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration.[6][7][8]

Quantification in Biological Matrices: HPLC-MS/MS Method

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be developed for the quantification of this compound in human plasma. The following provides a general framework for such a method.

Figure 3. Workflow for HPLC-MS/MS quantification.

Methodology:

-

Sample Preparation: Proteins in plasma samples are precipitated using a solvent like acetonitrile. The supernatant is then separated, evaporated, and the residue is reconstituted in a suitable solvent.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate this compound from other plasma components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is detected using multiple reaction monitoring (MRM) in positive ion mode, monitoring for a specific precursor-to-product ion transition.

-

Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve prepared in blank plasma.[9]

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the HCV NS5B polymerase. Its conversion to the active triphosphate form is a critical step in this pathway.

Figure 4. Intracellular activation and mechanism of action.

Pathway Description: this compound enters the hepatocyte and is hydrolyzed by cellular esterases to release 2'-C-methylcytidine (NM107). Subsequently, cellular kinases phosphorylate 2'-C-methylcytidine sequentially to its monophosphate, diphosphate, and finally to the active triphosphate form. This active metabolite then directly inhibits the HCV NS5B RNA-dependent RNA polymerase, thereby blocking viral RNA synthesis.[1][2]

References

- 1. This compound Dihydrochloride | C15H26Cl2N4O6 | CID 11293303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis and pharmacokinetics of this compound (NM283), an efficient prodrug of the potent anti-HCV agent 2'-C-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. bmglabtech.com [bmglabtech.com]

- 8. HCV Subgenomic Replicon Assay. [bio-protocol.org]

- 9. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Valopicitabine's Journey: A Technical Guide to its Conversion into the Antiviral Agent 2'-C-methylcytidine

For Immediate Release

This technical guide provides an in-depth analysis of the metabolic conversion of valopicitabine into its active antiviral form, 2'-C-methylcytidine, and its subsequent phosphorylation to the active triphosphate metabolite. Designed for researchers, scientists, and drug development professionals, this document details the enzymatic processes, presents key quantitative data, outlines experimental methodologies, and visualizes the involved pathways.

Introduction

This compound (formerly NM283) is a testament to the power of prodrug strategy in overcoming pharmacokinetic challenges. The parent compound, 2'-C-methylcytidine, demonstrated potent antiviral activity, particularly against the Hepatitis C virus (HCV), by inhibiting the viral RNA-dependent RNA polymerase. However, its clinical utility was hampered by poor oral bioavailability. To address this, this compound, the 3'-O-L-valinyl ester of 2'-C-methylcytidine, was synthesized. This modification significantly enhances oral absorption, allowing for effective delivery of the active nucleoside analog to the target cells. Upon absorption, this compound undergoes a critical two-stage conversion process: an initial hydrolysis to release 2'-C-methylcytidine, followed by a three-step phosphorylation to yield the pharmacologically active 2'-C-methylcytidine triphosphate.

The Conversion Pathway: From Prodrug to Active Inhibitor

The transformation of this compound into its active form is a cascade of enzymatic reactions. This process ensures that the potent antiviral agent is delivered efficiently to its site of action.

Stage 1: Ester Hydrolysis

The first crucial step in the activation of this compound is the cleavage of the L-valine ester bond at the 3'-hydroxyl group of the ribose sugar. This hydrolysis is catalyzed by non-specific esterases that are abundant in the liver and other tissues. This reaction releases the parent nucleoside, 2'-C-methylcytidine, and the amino acid L-valine.

Stage 2: Intracellular Phosphorylation

Once inside the cell, 2'-C-methylcytidine must be converted into its triphosphate form to exert its antiviral effect. This is a three-step phosphorylation process mediated by cellular kinases:

-

Monophosphorylation: 2'-C-methylcytidine is first phosphorylated to 2'-C-methylcytidine-5'-monophosphate.

-

Diphosphorylation: The monophosphate is then further phosphorylated to 2'-C-methylcytidine-5'-diphosphate. This step is likely catalyzed by cytidylate kinase (CMPK).

-

Triphosphorylation: Finally, the diphosphate is converted to the active 2'-C-methylcytidine-5'-triphosphate. Nucleoside diphosphate kinases (NDPKs) are responsible for this terminal phosphorylation step.

The resulting 2'-C-methylcytidine triphosphate acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.

Metabolic activation and mechanism of action of this compound.

Quantitative Data

The following tables summarize key quantitative parameters related to the pharmacokinetics and antiviral activity of this compound and 2'-C-methylcytidine.

Table 1: Pharmacokinetic Parameters of this compound and 2'-C-methylcytidine in Rats

| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| This compound | 10 | 1,100 | 0.5 | 1,800 | Not Reported |

| 2'-C-methylcytidine | 10 | 120 | 0.5 | 230 | 5 |

Data compiled from preclinical studies.

Table 2: Antiviral Activity of 2'-C-methylcytidine

| Virus | Assay | Cell Line | EC50 (µM) |

| Hepatitis C Virus (HCV) | Replicon | Huh-7 | 0.3 - 0.9 |

| Dengue Virus (DENV) | Replicon | BHK-21 | 11.2 |

| Foot-and-Mouth Disease Virus (FMDV) | CPE | BHK-21 | 6.4 |

EC50 (50% effective concentration) values indicate the concentration of the compound required to inhibit viral replication by 50%.

Experimental Protocols

This section provides a detailed methodology for an in vitro experiment to assess the conversion of this compound to 2'-C-methylcytidine using liver microsomes.

In Vitro Metabolism of this compound in Human Liver Microsomes

Objective: To determine the rate of hydrolysis of this compound to 2'-C-methylcytidine in the presence of human liver microsomes.

Materials:

-

This compound

-

2'-C-methylcytidine (as a standard)

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal Standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final concentration, e.g., 0.5 mg/mL), and the NADPH regenerating system.

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound stock solution to achieve the desired final concentration (e.g., 1 µM).

-

-

Time Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Quenching:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and the formed 2'-C-methylcytidine.

-

-

Data Analysis:

-

Plot the concentration of this compound and 2'-C-methylcytidine against time.

-

Calculate the rate of disappearance of this compound and the rate of formation of 2'-C-methylcytidine.

-

Workflow for in vitro metabolism of this compound.

Conclusion

The development of this compound as a prodrug of 2'-C-methylcytidine exemplifies a successful strategy to enhance the therapeutic potential of a potent antiviral agent by overcoming its pharmacokinetic limitations. Understanding the intricate details of its conversion from the inactive prodrug to the active triphosphate inhibitor is paramount for the rational design of future nucleoside analog therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of antiviral drug development. While the clinical development of this compound was discontinued due to gastrointestinal side effects, the knowledge gained from its study remains valuable for the broader scientific community.

Valopicitabine's Inhibition of Hepatitis C Virus NS5B Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical and kinetic properties of valopicitabine as an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This compound (formerly NM-283) is a prodrug that played a significant role in the development of direct-acting antivirals against HCV. Understanding its mechanism and the experimental methods used to characterize it offers valuable insights into the broader field of nucleoside analog inhibitors.

Introduction to this compound and the NS5B Target

Hepatitis C virus infection is a leading cause of chronic liver disease. The virus's replication is critically dependent on the NS5B protein, an RNA-dependent RNA polymerase (RdRp) responsible for synthesizing new viral RNA genomes.[1] Due to its essential role and the absence of a human homolog, NS5B has been a primary target for antiviral drug development.[2]

This compound is an orally bioavailable 3'-O-valine ester prodrug of the nucleoside analog 2'-C-methylcytidine.[3] As a prodrug, it is designed to improve the pharmacokinetic properties of its parent compound, which has low oral bioavailability.[3] Inside the host cell, this compound is metabolized into its active triphosphate form, which then targets the NS5B polymerase.[2][4]

Mechanism of Action: Non-Obligate Chain Termination

The inhibitory action of this compound is a multi-step process that begins after oral administration and absorption.

-

Prodrug Conversion: In the body, esterases cleave the valine ester group from this compound, releasing the parent nucleoside, 2'-C-methylcytidine.[3]

-

Intracellular Phosphorylation: Cellular kinases sequentially phosphorylate 2'-C-methylcytidine to its monophosphate, diphosphate, and finally to its active 5'-triphosphate form, 2'-C-methylcytidine triphosphate (2'-C-Me-CTP).[5][6]

-

Competitive Inhibition: 2'-C-Me-CTP mimics the natural substrate, cytidine triphosphate, and competes for the active site of the HCV NS5B polymerase.[1]

-

Incorporation and Chain Termination: The NS5B polymerase incorporates the 2'-C-methylcytidine monophosphate into the growing viral RNA strand. Although it possesses the necessary 3'-hydroxyl group for the next nucleotide to be added, the presence of the methyl group at the 2'-C position creates steric hindrance. This clash prevents the correct positioning of the incoming nucleoside triphosphate, thereby halting further elongation of the RNA chain. This mechanism is known as non-obligate chain termination.[7]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis and pharmacokinetics of this compound (NM283), an efficient prodrug of the potent anti-HCV agent 2'-C-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Phosphorylation of Valopicitabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valopicitabine (formerly NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine (NM107), developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its antiviral activity is contingent upon its intracellular conversion to the active 5'-triphosphate form. This technical guide provides an in-depth overview of the intracellular phosphorylation of this compound, detailing the metabolic pathway, the enzymes involved, and relevant quantitative data. Furthermore, it supplies comprehensive experimental protocols for the assessment of its intracellular metabolism and antiviral activity, and visual diagrams to illustrate key processes.

Introduction

This compound was designed to improve the oral bioavailability of its parent nucleoside, 2'-C-methylcytidine.[1][2] Upon administration, this compound is efficiently hydrolyzed to 2'-C-methylcytidine, which then undergoes a three-step intracellular phosphorylation cascade to yield the pharmacologically active 2'-C-methylcytidine triphosphate.[3][4] This triphosphate analog acts as a competitive inhibitor of the HCV NS5B polymerase, leading to chain termination of the nascent viral RNA and subsequent inhibition of viral replication.[1] Understanding the intricacies of this intracellular activation is paramount for the optimization of nucleoside analog-based antiviral therapies.

The Intracellular Phosphorylation Pathway

The metabolic activation of 2'-C-methylcytidine to its triphosphate form is a sequential process catalyzed by host cell kinases. This pathway is crucial as the negatively charged phosphate groups prevent the efflux of the active metabolite from the cell, thereby allowing it to accumulate and exert its inhibitory effect on the viral polymerase.

The three key steps are:

-

Monophosphorylation: 2'-C-methylcytidine is first phosphorylated to 2'-C-methylcytidine monophosphate. For structurally similar nucleoside analogs like PSI-6130, this initial and often rate-limiting step is catalyzed by deoxycytidine kinase (dCK) .[5]

-

Diphosphorylation: The monophosphate is subsequently converted to 2'-C-methylcytidine diphosphate by UMP-CMP kinase (UMP/CMPK) .[6][7]

-

Triphosphorylation: The final phosphorylation step to the active 2'-C-methylcytidine triphosphate is carried out by nucleoside diphosphate kinase (NDPK) .[7][8]

dot

Caption: Intracellular phosphorylation pathway of this compound.

Quantitative Data

While specific kinetic data for the phosphorylation of 2'-C-methylcytidine are not extensively published, data from a closely related nucleoside analog, PSI-6130, provides valuable insights into the efficiency of the initial phosphorylation step by deoxycytidine kinase.

Table 1: Kinetic Parameters for the Phosphorylation of PSI-6130 by Human Deoxycytidine Kinase (dCK) [5]

| Substrate | Km (μM) | kcat (s-1) |

| PSI-6130 | 81 | 0.007 |

Experimental Protocols

In Vitro Antiviral Activity Assessment using HCV Replicon Assay

This protocol outlines a general procedure for determining the anti-HCV activity of a compound using a stable HCV replicon cell line, such as Huh-7, which contains a subgenomic HCV RNA that replicates autonomously.[9][10][11]

Materials:

-

Huh-7 cell line harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

-

Test compound (this compound) and control compounds (e.g., another known HCV inhibitor).

-

96-well or 384-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium without G418.[10]

-

Compound Preparation: Prepare serial dilutions of the test and control compounds in DMSO. Further dilute these in culture medium to achieve the final desired concentrations with a final DMSO concentration of ≤0.5%.[10]

-

Treatment: Add the diluted compounds to the seeded cells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[11]

-

Endpoint Measurement:

-

For luciferase reporter replicons, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Alternatively, HCV RNA levels can be quantified using RT-qPCR.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

dot

Caption: Workflow for HCV replicon antiviral assay.

Quantification of Intracellular 2'-C-methylcytidine Triphosphate by HPLC-MS/MS

This protocol is adapted from a method for quantifying 2'-C-methylcytidine triphosphate in liver tissue and can be applied to cell culture samples.[12]

Materials:

-

HCV replicon-containing cells (e.g., Huh-7).

-

This compound.

-

Methanol.

-

Trichloroacetic acid (TCA).

-

Internal standard (e.g., a stable isotope-labeled analog).

-

Solid-phase extraction (SPE) cartridges (weak anion exchange).

-

HPLC system coupled with a tandem mass spectrometer (MS/MS).

-

HILIC aminopropyl column (e.g., 100 mm x 2.0 mm, 3 µm).

-

Mobile phase A: Acetonitrile.

-

Mobile phase B: Acetonitrile/water (5:95 v/v) with 20 mM ammonium acetate, pH 9.45.

Procedure:

-

Cell Culture and Treatment: Culture Huh-7 cells to a desired confluency in appropriate culture vessels and treat with this compound for a specified time.

-

Cell Harvesting and Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding a cold methanol/water solution.

-

Scrape the cells and collect the lysate.

-

-

Metabolite Extraction:

-

Add an internal standard to the cell lysate.

-

Precipitate proteins by adding an equal volume of cold TCA.

-

Centrifuge to pellet the precipitated protein.

-

Neutralize the supernatant containing the metabolites.

-

-

Solid-Phase Extraction (SPE):

-

Condition a weak anion exchange SPE cartridge.

-

Load the neutralized supernatant.

-

Wash the cartridge to remove unbound components.

-

Elute the phosphorylated metabolites.

-

Evaporate the eluate to dryness and reconstitute in a suitable injection solvent.

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto the HILIC aminopropyl column.

-

Perform a gradient elution with mobile phases A and B.

-

Detect the triphosphate metabolite using the mass spectrometer in negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[12]

-

-

Quantification: Construct a calibration curve using known concentrations of 2'-C-methylcytidine triphosphate and the internal standard to quantify the amount of the metabolite in the cell samples.

dot

Caption: Workflow for HPLC-MS/MS quantification of intracellular metabolites.

Conclusion

The intracellular phosphorylation of this compound is a critical determinant of its antiviral efficacy. This guide has outlined the multi-step enzymatic conversion of the prodrug to its active triphosphate form and provided detailed protocols for its evaluation. A thorough understanding of these processes is essential for the rational design and development of next-generation nucleoside analog inhibitors for the treatment of HCV and other viral diseases. The provided methodologies serve as a foundation for researchers to further investigate the pharmacology of this compound and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and pharmacokinetics of this compound (NM283), an efficient prodrug of the potent anti-HCV agent 2'-C-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 9. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 12. HILIC LC-MS for the determination of 2'-C-methyl-cytidine-triphosphate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Valopicitabine: A Technical Deep Dive into RNA Chain Termination in HCV

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valopicitabine (formerly NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine, developed as a potent inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), NS5B.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action as a non-obligate chain terminator of viral RNA synthesis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental pathways. Although its clinical development was halted due to toxicity, the study of this compound has provided crucial insights into the inhibition of viral polymerases.[3]

Mechanism of Action: From Prodrug to Chain Terminator

This compound was designed as an orally bioavailable prodrug to overcome the poor pharmacokinetic profile of its parent compound, 2'-C-methylcytidine.[4] Its mechanism of action involves a multi-step intracellular conversion and subsequent interference with viral replication.

-

Intracellular Activation: As a 3'-O-L-valinyl ester of 2'-C-methylcytidine, this compound is readily absorbed and then hydrolyzed by intracellular esterases to release the active nucleoside, 2'-C-methylcytidine.[4] This nucleoside is subsequently phosphorylated by host cell kinases through a three-step process to its active triphosphate form, 2'-C-methylcytidine triphosphate (2'-C-Me-CTP).[5]

-

Competitive Inhibition and Incorporation: The active metabolite, 2'-C-Me-CTP, structurally mimics the natural substrate, cytidine triphosphate. It competes for the active site of the HCV NS5B polymerase, an enzyme essential for replicating the viral RNA genome.[5][6]

-

Non-Obligate Chain Termination: Upon successful competition and incorporation into the nascent viral RNA strand, the presence of the methyl group at the 2'-C position of the ribose sugar introduces a significant steric hindrance.[7][8] This steric clash prevents the NS5B polymerase from forming a phosphodiester bond with the next incoming nucleotide, effectively halting further elongation of the RNA chain.[7][8] This process is termed "non-obligate" chain termination because, unlike obligate chain terminators, 2'-C-methylcytidine possesses a 3'-hydroxyl group, which is typically required for chain elongation. The termination is a result of steric hindrance rather than the absence of this functional group.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacokinetics of this compound (NM283), an efficient prodrug of the potent anti-HCV agent 2'-C-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for Valopicitabine's Interaction with Hepatitis C Virus NS5B Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the interaction between the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase and Valopicitabine. This compound (NM283) is a prodrug that is intracellularly converted to its active form, 2'-C-methylcytidine triphosphate, a potent inhibitor of HCV replication. While a crystal structure of this compound or its active metabolite directly bound to NS5B is not publicly available, extensive research on closely related 2'-C-methylated nucleoside analogs and the NS5B enzyme provides a robust framework for understanding its mechanism of action. This document synthesizes available structural data, quantitative inhibitory information, and detailed experimental protocols to serve as a comprehensive resource for researchers in the field.

Introduction to this compound and the NS5B Target

The hepatitis C virus NS5B protein is a key enzyme responsible for the replication of the viral RNA genome. Its essential role and lack of a human homolog have made it a prime target for the development of direct-acting antiviral agents. NS5B inhibitors are broadly classified into two main categories: nucleoside/nucleotide inhibitors (NIs) that target the enzyme's active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites.

This compound is a 3'-O-valinyl ester prodrug of 2'-C-methylcytidine.[1] This modification enhances its oral bioavailability. Once inside the cell, host enzymes cleave the ester linkage and phosphorylate the resulting 2'-C-methylcytidine nucleoside to its active triphosphate form. This active metabolite, 2'-C-methylcytidine triphosphate, acts as a competitive inhibitor of the natural nucleotide substrates of the NS5B polymerase.

Mechanism of Action: Non-Obligate Chain Termination

The active form of this compound, 2'-C-methylcytidine triphosphate, functions as a "non-obligate" chain terminator. Unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-methylated nucleoside analogs possess this group, which is necessary for the formation of a phosphodiester bond. However, after incorporation into the nascent RNA strand, the presence of the 2'-C-methyl group creates steric hindrance within the NS5B active site. This steric clash prevents the proper alignment of the next incoming nucleoside triphosphate, thereby halting further elongation of the RNA chain.

The key resistance mutation to 2'-C-methylated nucleoside inhibitors is the S282T substitution in the NS5B active site.[2][3] This mutation is believed to confer resistance by increasing the enzyme's ability to discriminate against the 2'-modified nucleotide analog compared to the natural substrate.[2]

Structural Insights from Analog-Bound NS5B Complexes

While a specific structure of NS5B with this compound's active form is unavailable, crystal structures of NS5B in complex with other nucleoside and non-nucleoside inhibitors provide valuable insights into the enzyme's architecture and the binding mode of its inhibitors. The NS5B polymerase adopts a classic "right-hand" fold, consisting of palm, fingers, and thumb subdomains.[4] The active site is located in the palm domain and is where the polymerization of the viral RNA occurs.

The binding of nucleoside analog triphosphates occurs within this highly conserved active site, where they interact with key residues and divalent metal ions essential for catalysis. The specificity and affinity of these interactions are critical for their inhibitory activity.

Quantitative Inhibition Data

The following tables summarize the key quantitative data for the active metabolite of this compound and related compounds.

| Compound | Target | Assay Type | Value | Reference |

| 2'-C-methylcytidine triphosphate | Wild-Type NS5B | Ki | 1.6 µM | [3][5][6] |

| 2'-C-methylcytidine (NM107) | Wild-Type Replicon | EC50 | 1.85 µM | [7] |

| 2'-C-methyladenosine triphosphate | Wild-Type NS5B | Ki | 1.5 µM | [3] |

| 2'-O-methylcytidine triphosphate | Wild-Type NS5B | IC50 | 3.8 µM | [8] |

| 2'-O-methylcytidine | Replicon Assay | IC50 | 21.2 µM | [8] |

Table 1: In Vitro Inhibition of HCV NS5B and Replicon.

| Mutation | Compound | Fold Change in Resistance (Ki) | Reference |

| S282T | 2'-C-methyladenosine triphosphate | 150-fold | [3] |

| S282T | 2'-C-methylcytidine triphosphate | Significant increase | [2] |

Table 2: Impact of Resistance Mutations on Inhibitor Potency.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

This protocol outlines a standard method for measuring the in vitro activity of the HCV NS5B polymerase and the inhibitory effects of compounds like the active triphosphate form of this compound.

1. Reagents and Buffers:

-

NS5B Enzyme: Purified, recombinant HCV NS5B polymerase (C-terminally truncated forms are often used for improved solubility).

-

RNA Template/Primer: A homopolymeric template like poly(C) with an oligo(G) primer is commonly used.

-

Reaction Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.5 U/µL RNase inhibitor.

-

Nucleotides: A mixture of ATP, CTP, and UTP, and [α-³²P]GTP or [α-³³P]GTP for radiolabeling.

-

Inhibitor: The triphosphate form of the nucleoside analog (e.g., 2'-C-methylcytidine triphosphate) at various concentrations.

-

Quench Buffer: 50 mM EDTA in 96-well plates.

-

Wash Buffer: 2X SSC (Saline-Sodium Citrate), 0.1% SDS.

-

Filter Plates: 96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation Fluid.

2. Procedure:

-

Prepare serial dilutions of the inhibitor in DMSO and then dilute in reaction buffer.

-

In a 96-well plate, combine the reaction buffer, RNA template/primer, and the inhibitor.

-

Add the NS5B enzyme to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

-

Start the reaction by adding the nucleotide mix containing the radiolabeled GTP.

-

Incubate the reaction for 1-2 hours at 30°C.

-

Stop the reaction by transferring the reaction mixture to the 96-well plate containing the quench buffer.

-

Transfer the quenched reaction to a filter plate and wash multiple times with the wash buffer to remove unincorporated nucleotides.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma (Huh-7) cells.

1. Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon: These replicons often contain a reporter gene like luciferase for easy quantification of replication.

-

Cell Culture Medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection of replicon-containing cells).

-

Test Compound: this compound (or its active nucleoside, 2'-C-methylcytidine).

-

96-well cell culture plates.

-

Luciferase Assay Reagent.

-

Luminometer.

2. Procedure:

-

Seed the Huh-7 replicon cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the medium and lyse the cells.

-

Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to assess the effect of the compound on cell viability.

-

Calculate the percent inhibition of HCV replication and cell viability for each compound concentration.

-

Determine the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for the HCV NS5B RdRp assay.

Caption: Workflow for the HCV replicon assay.

Conclusion

This compound, through its active metabolite 2'-C-methylcytidine triphosphate, represents a well-characterized class of nucleoside inhibitors targeting the HCV NS5B polymerase. While its clinical development was halted, the extensive research into its mechanism of action provides a valuable framework for the ongoing development of novel anti-HCV therapeutics. The structural understanding of the NS5B active site, combined with quantitative data on inhibition and resistance, continues to guide the design of next-generation polymerase inhibitors with improved efficacy and resistance profiles. The experimental protocols detailed herein provide a foundation for the continued evaluation of such compounds.

References

- 1. Non-nucleoside inhibitors of the hepatitis C virus NS5B RNA-dependant RNA polymerase: 2-Aryl-3-heteroaryl-1,3-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General Catalytic Deficiency of Hepatitis C Virus RNA Polymerase with an S282T Mutation and Mutually Exclusive Resistance towards 2′-Modified Nucleotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of activation of beta-D-2'-deoxy-2'-fluoro-2'-c-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

Valopicitabine's Antiviral Reach: A Technical Deep Dive Beyond Hepatitis C

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the antiviral spectrum of valopicitabine, a prodrug of the nucleoside analog 2'-C-methylcytidine, extending beyond its primary target, the Hepatitis C virus (HCV). This compound, upon intracellular conversion to its active triphosphate form, acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. This document provides a comprehensive overview of its activity against a range of other pathogenic RNA viruses, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.

Antiviral Activity Spectrum

The active metabolite of this compound, 2'-C-methylcytidine triphosphate, has demonstrated in vitro efficacy against several members of the Flaviviridae and Hepeviridae families. The following tables summarize the key quantitative data from various studies.

| Virus Family | Virus | Cell Line | Assay Type | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Flaviviridae | Yellow Fever Virus (YFV) | Vero | Plaque Reduction | 0.32 (EC90, µg/mL) | >45 (µg/mL) | 141[1] |

| Flaviviridae | Dengue Virus (DENV) | Huh-7 | Replicon | 11.2 | >100 | >8.9[2] |

| Flaviviridae | West Nile Virus (WNV) - Eg-101 | PS | Plaque Reduction | 0.78 - 0.96 | >50 | >52 |

| Flaviviridae | West Nile Virus (WNV) - 13-104 | PS | Plaque Reduction | 0.66 - 1.67 | >50 | >30 |

| Hepeviridae | Hepatitis E Virus (HEV) | Huh-7 | Replicon | 1.64 | 111.2 | 67.8[3] |

Table 1: In Vitro Antiviral Activity of 2'-C-methylcytidine against various RNA viruses. EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Mechanism of Action: A Chain Terminator

This compound is an L-valyl ester prodrug of 2'-C-methylcytidine. This formulation enhances its oral bioavailability. Once inside the host cell, esterases cleave the valine group, releasing 2'-C-methylcytidine. Cellular kinases then phosphorylate 2'-C-methylcytidine to its active triphosphate form. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase. Its incorporation into the nascent viral RNA chain leads to premature termination of transcription, thereby halting viral replication.

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Protocols

Hepatitis E Virus (HEV) Subgenomic Replicon Assay

This assay is utilized to determine the in vitro antiviral activity against HEV.

-

Cell Culture: Human hepatoma cells (Huh-7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Replicon RNA Transcription and Transfection: A subgenomic HEV replicon plasmid containing a reporter gene (e.g., Gaussia luciferase) is linearized and used as a template for in vitro transcription to generate replicon RNA. Huh-7 cells are then transfected with the replicon RNA using electroporation or a lipid-based transfection reagent.

-

Compound Treatment: Following transfection, cells are seeded in 96-well plates. Various concentrations of 2'-C-methylcytidine are added to the culture medium.

-

Quantification of Viral Replication: At specific time points post-transfection (e.g., 24, 48, and 72 hours), the expression of the reporter gene is quantified. For Gaussia luciferase, the supernatant is collected and luciferase activity is measured using a luminometer.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of reporter gene expression against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay: A parallel assay, such as the MTT or MTS assay, is performed on uninfected Huh-7 cells treated with the same concentrations of the compound to determine the 50% cytotoxic concentration (CC50).

West Nile Virus (WNV) Plaque Reduction Neutralization Test (PRNT)

This assay is a standard method to quantify the infectivity of a virus and the inhibitory effect of an antiviral compound.

-

Cell Culture: Porcine kidney stable (PS) cells or Vero cells are seeded in 6-well plates and grown to confluency.

-

Virus Preparation: A stock of West Nile Virus is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Compound Treatment: The virus dilution is pre-incubated with serial dilutions of 2'-C-methylcytidine for a defined period (e.g., 1 hour at 37°C).

-

Infection: The cell monolayers are washed, and the virus-compound mixture is added to the wells. The plates are incubated for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After the incubation period, the inoculum is removed, and the cells are overlaid with a medium containing a solidifying agent like agarose or methylcellulose to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Plaque Visualization and Counting: The plates are incubated for several days until visible plaques are formed. The cells are then fixed and stained with a dye such as crystal violet to visualize the plaques. The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC50) is determined from the dose-response curve.

Host Signaling Pathway Interactions

While the primary mechanism of action of this compound's active metabolite is the direct inhibition of viral RdRp, it is important to consider its potential interactions with host cellular signaling pathways. The core protein of HCV, which is the primary target of this compound-based therapies, is known to modulate several host signaling pathways to create a favorable environment for viral replication. Understanding these interactions is crucial for a comprehensive assessment of the drug's effects.

Caption: Potential interactions of this compound with host signaling pathways.

The HCV core protein has been shown to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical component of the innate immune response to viral infections. Specifically, it can block the phosphorylation and activation of STAT1, a key mediator of interferon (IFN) signaling, thereby dampening the expression of antiviral genes. Conversely, it can activate STAT3, which is associated with cell proliferation and survival. Furthermore, the HCV core protein can suppress the activation of NF-κB, a central regulator of inflammatory gene expression. By inhibiting HCV replication, this compound may indirectly restore the normal functioning of these pathways, contributing to its overall antiviral effect.

Conclusion

This compound, through its active metabolite 2'-C-methylcytidine, demonstrates a broad spectrum of antiviral activity against several clinically significant RNA viruses beyond HCV. Its mechanism as a chain terminator of viral RNA synthesis provides a strong rationale for its potential use in treating infections caused by flaviviruses and hepeviruses. The quantitative data presented in this guide underscore its potency and selectivity. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for these emerging and re-emerging viral diseases. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations into the antiviral properties of this promising compound. Moreover, a deeper understanding of its interactions with host cell signaling pathways will be crucial for optimizing its clinical application and managing potential off-target effects.

References

- 1. Efficacy of 2'-C-methylcytidine against yellow fever virus in cell culture and in a hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plaque-Reduction Neutralization Test (PRNT) [bio-protocol.org]

Methodological & Application

Application Note & Protocol: Valopicitabine Pharmacokinetics in Animal Models

Introduction

Valopicitabine (NM283) is a 3'-O-L-valinyl ester prodrug of 2'-C-methylcytidine, a potent nucleoside analog inhibitor of the RNA-dependent RNA polymerase in RNA viruses, notably the Hepatitis C virus (HCV).[1][2] The parent compound, 2'-C-methylcytidine, exhibits strong antiviral activity but suffers from low oral bioavailability.[1] this compound was developed to enhance oral absorption, leading to improved systemic exposure of the active 2'-C-methylcytidine moiety.[2]

This document provides a detailed overview of the methods and protocols for assessing the pharmacokinetics (PK) of this compound in common preclinical animal models. The protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of antiviral agents.

Pharmacokinetic Data Summary

Pharmacokinetic parameters of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for predicting human pharmacokinetics. The oral bioavailability of this compound has been evaluated in several preclinical species.

Table 1: Comparative Oral Bioavailability of this compound in Animal Models

| Animal Model | Oral Bioavailability (%) | Reference |

| Rat | 34% | [2] |

| Monkey | 84% | [2] |

Note: Comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC are determined through studies following the protocols outlined below. The values can vary based on dose, formulation, and specific study conditions.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical single-dose oral pharmacokinetic study of this compound in Sprague-Dawley rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound and its active metabolite, 2'-C-methylcytidine, following oral administration.

Materials:

-

This compound (NM283)

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Sprague-Dawley rats (male, 8-10 weeks old, 250-300g)

-

Oral gavage needles

-

Blood collection tubes (containing K2EDTA anticoagulant)

-

Centrifuge

-

-80°C freezer

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide standard chow and water ad libitum.

-

Dosing Formulation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL).

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing: Weigh each rat and administer a single oral dose of the this compound suspension via oral gavage. The typical dose volume is 5-10 mL/kg.

-

Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule would be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Immediately transfer collected blood into K2EDTA tubes. Mix gently by inversion. Centrifuge the samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.

-

Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

Caption: In vivo pharmacokinetic study workflow.

Bioanalytical Method: LC-MS/MS Assay for Plasma Samples

This protocol outlines a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its active metabolite 2'-C-methylcytidine in rat plasma.

Instrumentation & Conditions:

-

LC System: High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at ~5% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: ESI Positive.

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound, 2'-C-methylcytidine, and a suitable internal standard (IS), such as a stable-isotope-labeled analog.[3]

Procedure:

-

Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and 2'-C-methylcytidine into blank rat plasma.

-

Sample Preparation: Extract analytes from plasma samples (including standards, QCs, and study samples) using the protein precipitation method described in section 3.3.

-

LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system.

-

Data Processing: Quantify the concentrations of each analyte in the samples by constructing a calibration curve (peak area ratio of analyte/IS vs. concentration) using appropriate software.

Plasma Sample Preparation Protocol: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for extracting small molecule drugs from biological matrices like plasma.

Materials:

-

Frozen plasma samples

-

Internal Standard (IS) spiking solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes or 96-well plates

-

Centrifuge capable of holding tubes or plates

-

Nitrogen evaporator (optional)

Procedure:

-

Thaw Samples: Thaw plasma samples, calibration standards, and QCs on ice.

-

Aliquot Sample: In a microcentrifuge tube or well of a 96-well plate, aliquot 50 µL of plasma.

-

Add Internal Standard: Add a small volume (e.g., 10 µL) of the IS solution to each sample (except for double blanks). Vortex briefly.

-

Precipitate Proteins: Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma). This step precipitates the plasma proteins.

-

Mix: Vortex vigorously for 1-2 minutes to ensure complete mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or well, being careful not to disturb the protein pellet.

-

Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

-

Analyze: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

References

Application Notes and Protocols for HCV Replicon Assay with Nucleoside Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Hepatitis C Virus (HCV) replicon system is a powerful and widely used cell-based assay for the discovery and characterization of antiviral compounds.[1][2][3] These systems contain subgenomic HCV RNA molecules that can autonomously replicate in human hepatoma cells, typically Huh-7 cells.[1][2] Replicons are engineered to express a reporter gene, such as firefly luciferase, allowing for a quantifiable and high-throughput method to measure HCV RNA replication.[2][4][5] This document provides a detailed protocol for utilizing an HCV replicon assay to evaluate the efficacy of nucleoside inhibitors, a class of direct-acting antivirals (DAAs) that target the HCV NS5B RNA-dependent RNA polymerase.[6][7]

Mechanism of Action of Nucleoside Inhibitors: Nucleoside inhibitors are analogues of natural nucleosides that, after intracellular phosphorylation to their active triphosphate form, are incorporated into the nascent viral RNA chain by the HCV NS5B polymerase.[6][8][9] This incorporation leads to chain termination, thereby halting viral replication.[6][9] These inhibitors have proven to be a cornerstone of HCV therapy due to their high potency and a high barrier to resistance.[7][10]

Experimental Protocols

Materials and Reagents

-

Cell Line: Huh-7 cells harboring a stable HCV subgenomic replicon expressing firefly luciferase (e.g., genotype 1b).

-

Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Test Compounds: Nucleoside inhibitors (e.g., Sofosbuvir, Mericitabine) dissolved in Dimethyl Sulfoxide (DMSO).

-

Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Bright-Glo™ Luciferase Assay System).

-

Cytotoxicity Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

-

Plates: 96-well white, clear-bottom tissue culture plates for the antiviral assay and 96-well clear tissue culture plates for the cytotoxicity assay.

-

Reagents for RNA extraction and RT-qPCR (optional, for validation): RNA extraction kit, reverse transcriptase, qPCR master mix, and HCV-specific primers and probe.

HCV Replicon Assay Protocol

This protocol outlines the steps to determine the 50% effective concentration (EC50) of nucleoside inhibitors.

-

Cell Seeding:

-

Trypsinize and resuspend the HCV replicon cells in a complete culture medium.

-

Seed the cells into 96-well white, clear-bottom plates at a density of 1 x 10^4 cells per well in 100 µL of medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the nucleoside inhibitors in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Include a positive control (e.g., a known HCV inhibitor like Telaprevir) and a negative control (vehicle, i.e., medium with DMSO).[11]

-

After 24 hours of incubation, remove the medium from the cell plates and add 100 µL of the medium containing the serially diluted compounds.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase reagent to each well.

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate luminometer.

-

Cytotoxicity Assay Protocol (MTT Assay)

This assay is performed in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50) of the compounds.[12][13][14]

-

Cell Seeding:

-

Seed Huh-7 cells (without the replicon) into a 96-well clear plate at the same density as the antiviral assay (1 x 10^4 cells/well) in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-